molecular formula C7H10O2 B14772612 3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B14772612
M. Wt: 126.15 g/mol
InChI Key: CMCVVVMPJKCEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbicyclo[210]pentane-1-carboxylic acid is a bicyclic compound with a unique structure characterized by a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[2.1.0]pentane-1-carboxylic acid
  • 2-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

Uniqueness

3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylbicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

CMCVVVMPJKCEPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.